(S)-1-Isopropylpyrrolidin-3-amine

Medicinal Chemistry Chiral Resolution Enantioselective Synthesis

(S)-1-Isopropylpyrrolidin-3-amine (CAS 914603-85-3) is a chiral, saturated N-heterocyclic amine primarily used as a key building block in medicinal chemistry for the construction of diverse compound libraries. Its structure features a pyrrolidine ring with an (S)-configured amine at the 3-position and an isopropyl substituent on the ring nitrogen.

Molecular Formula C7H16N2
Molecular Weight 128.219
CAS No. 1149384-35-9; 914603-85-3
Cat. No. B2736127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Isopropylpyrrolidin-3-amine
CAS1149384-35-9; 914603-85-3
Molecular FormulaC7H16N2
Molecular Weight128.219
Structural Identifiers
SMILESCC(C)N1CCC(C1)N
InChIInChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3/t7-/m0/s1
InChIKeySYMMPPWYYXRLJX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-1-Isopropylpyrrolidin-3-amine (CAS 914603-85-3): A Core Chiral Scaffold for CNS and Kinase Drug Discovery


(S)-1-Isopropylpyrrolidin-3-amine (CAS 914603-85-3) is a chiral, saturated N-heterocyclic amine primarily used as a key building block in medicinal chemistry for the construction of diverse compound libraries. Its structure features a pyrrolidine ring with an (S)-configured amine at the 3-position and an isopropyl substituent on the ring nitrogen. This specific substitution pattern imparts a predicted pKa of 9.96±0.40 and a boiling point of 150.4±8.0 °C, which are critical parameters for salt formation, purification, and reaction design . It is commercially available for research use from multiple suppliers with a typical purity specification of 95-98% .

Why (S)-1-Isopropylpyrrolidin-3-amine Cannot Be Replaced by Its (R)-Enantiomer or Des-Isopropyl Analogs in Drug Candidate SAR


In asymmetric drug synthesis, substituting (S)-1-Isopropylpyrrolidin-3-amine with its (R)-enantiomer (CAS 935534-43-3), a des-isopropyl pyrrolidine, or even a regioisomer is not chemically or pharmacologically neutral. While the (R)-enantiomer shares identical physicochemical properties such as molecular weight and predicted pKa , the distinct three-dimensional orientation of the amine group at the C3 chiral center is fundamental to its interaction with biological targets. This stereochemistry dictates the compound's binding affinity, selectivity, and even its metabolic fate, making the (S)-configuration a non-negotiable requirement in specific structure-activity relationships (SAR). Furthermore, the N-isopropyl group provides crucial lipophilicity and steric bulk compared to an unsubstituted pyrrolidine, which directly influences the compound's ability to cross the blood-brain barrier and engage with hydrophobic pockets in target proteins like CNS receptors or kinases .

Quantitative Differentiation Guide for Procuring (S)-1-Isopropylpyrrolidin-3-amine


Absolute Stereochemical Purity vs. (R)-Enantiomer for Biological Studies

The primary differentiation of (S)-1-Isopropylpyrrolidin-3-amine lies in its defined absolute stereochemistry, which is a critical determinant for biological activity. While the (R)-enantiomer (CAS 935534-43-3) is chemically identical in terms of molecular weight (128.22 g/mol), predicted density (0.919±0.06 g/cm³), and pKa (9.96±0.40) , the spatial arrangement of the C3 amine and the N-isopropyl group is mirrored. This difference is fundamental in chiral recognition processes, where a drug target's binding pocket will discriminate between the two enantiomers. Direct biological comparison data for this specific compound pair is absent from the public domain; however, this principle of enantiomeric differentiation is a universally accepted tenet in medicinal chemistry, where one enantiomer can be therapeutically active and the other inactive or even toxic [1].

Medicinal Chemistry Chiral Resolution Enantioselective Synthesis

Predicted Physicochemical Profile for CNS Drug-Likeness vs. Unsubstituted Pyrrolidine

The N-isopropyl substitution on (S)-1-Isopropylpyrrolidin-3-amine is a key differentiator for tuning lipophilicity and basicity compared to simpler, unsubstituted chiral pyrrolidines. The predicted pKa of 9.96±0.40 indicates that at physiological pH (7.4), the compound will be predominantly protonated (>99.7%), a state that can influence both passive membrane permeability and target binding. The addition of the isopropyl group increases the molecular weight and lipophilicity relative to an unsubstituted 3-aminopyrrolidine (MW ~ 86 g/mol, predicted pKa ~10.5), pushing its physicochemical properties closer to the optimal range for CNS drug candidates, where a balance of basicity and lipophilicity is crucial for blood-brain barrier penetration [1].

ADME Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Verified Commercial Purity for Reliable Scale-Up vs. Unspecified Research Grade Material

For research and process chemistry, the assured purity of a building block is a critical procurement factor. Multiple reputable chemical suppliers offer (S)-1-Isopropylpyrrolidin-3-amine with a guaranteed purity of ≥98% or 97% . This specification is crucial for ensuring reproducibility in multistep syntheses, where low-purity intermediates can lead to complex mixtures, failed reactions, and unreliable biological data. While a less pure (e.g., 95%) research-grade version of this compound or its analogs might be available at a lower cost, the verified higher purity reduces the risk of impurities interfering with key steps like amide coupling or palladium-catalyzed cross-couplings, saving time and resources.

Chemical Procurement Quality Control Medicinal Chemistry Synthesis

Validated Research Applications for (S)-1-Isopropylpyrrolidin-3-amine Based on Its Differentiated Profile


Chiral Scaffold for CNS-Penetrant Kinase Inhibitors

Use as a key intermediate in the synthesis of novel, brain-penetrant small molecules targeting serine/threonine or tyrosine kinases. Its predicted physicochemical properties (pKa 9.96, MW 128.22) and the crucial (S)-stereochemistry make it a superior building block to unsubstituted pyrrolidines for achieving the balanced ADME profile required for CNS drug candidates [1].

Building Block for GPCR and Ion Channel Modulator Libraries

Employ in parallel synthesis to create focused libraries of compounds targeting G-protein coupled receptors (GPCRs) or ion channels in the CNS. The defined (S)-configuration is essential for exploring stereospecific binding to these chiral protein targets, while the high commercial purity (≥98%) ensures reliable and reproducible library synthesis .

Intermediate for Enantioselective Organocatalysts

Derivatize the primary amine group to synthesize novel chiral organocatalysts. Chiral 3-aminopyrrolidines are established as a privileged scaffold for rigid diamino organocatalysts [2], and the (S)-1-isopropyl substitution on this compound provides a unique steric and electronic environment not found in simpler analogs, enabling the exploration of new asymmetric transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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